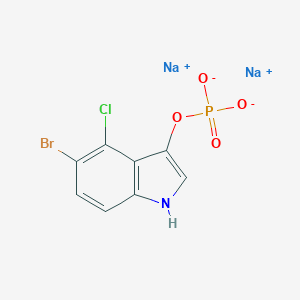

5-溴-4-氯-3-吲哚基磷酸二钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

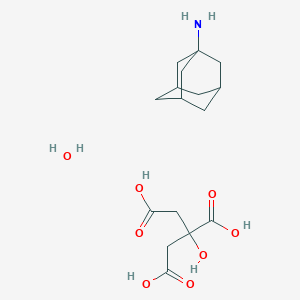

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a biochemical reagent commonly used as a substrate for phosphatase assays in biochemistry and molecular biology. This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . It is also used as a reagent in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways .

科学研究应用

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate has a wide range of applications in scientific research:

Biochemistry and Molecular Biology: Used as a substrate for phosphatase assays to measure enzyme activity.

Enzyme-Catalyzed Reactions: Serves as a reagent in various enzyme-catalyzed reactions, aiding in the study of enzyme kinetics and mechanisms.

Signal Transduction Studies: Utilized as a tool to investigate signal transduction pathways and cellular processes.

Histochemistry: Employed in histochemical staining techniques to detect alkaline phosphatase activity in tissue samples.

Immunoblotting and In Situ Hybridization: Used in combination with nitro blue tetrazolium chloride (NBT) for colorimetric detection of alkaline phosphatase-labeled molecules.

作用机制

Target of Action

The primary target of this compound is the enzyme Alkaline Phosphatase (AP) . AP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

The compound acts as a chromogenic substrate for AP. In the presence of AP, it is hydrolyzed to produce a colored product . This color change can be used to detect the presence of AP, making the compound a valuable tool in various biochemical assays .

Biochemical Pathways

The compound is involved in the detection of AP activity, which plays a key role in a variety of biochemical pathways. For example, AP is crucial in signal transduction pathways, and its activity can indicate changes in these pathways .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system.

Result of Action

The hydrolysis of the compound by AP produces a blue-colored product . This color change allows for the visual detection of AP activity, and by extension, changes in the biochemical pathways where AP is involved .

Action Environment

It should be stored at -20°c and protected from light and moisture to maintain its reactivity .

生化分析

Biochemical Properties

5-Bromo-4-chloro-3-indolyl phosphate disodium salt plays a significant role in biochemical reactions. It is commonly used to detect protein-antibody complexes . It interacts with alkaline phosphatase, an enzyme that hydrolyzes the phosphate group, leading to the production of a colored product . This interaction is the basis for its use in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .

Cellular Effects

The effects of 5-Bromo-4-chloro-3-indolyl phosphate disodium salt on cells are primarily related to its role in detecting alkaline phosphatase activity. Alkaline phosphatase is involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By visualizing the activity of this enzyme, researchers can gain insights into these cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl phosphate disodium salt involves its oxidation by atmospheric oxygen to form a blue dye . It can also be oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction . These reactions are facilitated by the presence of alkaline phosphatase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloro-3-indolyl phosphate disodium salt can change over time. For instance, the colorimetric reaction it is involved in can be monitored over time to observe changes in alkaline phosphatase activity . The compound is stable and remains active for three years when stored at -20°C, protected from light and moisture .

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl phosphate disodium salt is involved in the metabolic pathway of alkaline phosphatase. Alkaline phosphatase hydrolyzes the compound to produce 5-bromo-4-chloro-3-indoxyl and inorganic phosphate .

Transport and Distribution

Given its solubility in water , it is likely to be distributed in aqueous compartments within the cell.

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl phosphate disodium salt is likely to be influenced by the localization of alkaline phosphatase, the enzyme it interacts with. Alkaline phosphatase is found in various compartments within the cell, including the plasma membrane, cytoplasm, and lysosomes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole-3-ol. This reaction is carried out using phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by phosphatases to produce 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate.

Oxidation: It can be oxidized by atmospheric oxygen or other oxidizing agents to form 5,5’-dibromo-4,4’-dichloro-indigo.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.

Oxidation: Requires the presence of oxidizing agents such as nitro blue tetrazolium chloride (NBT) or atmospheric oxygen.

Substitution: Involves the use of nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: Produces 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate.

Oxidation: Forms 5,5’-dibromo-4,4’-dichloro-indigo.

Substitution: Yields various substituted indole derivatives depending on the nucleophile used.

相似化合物的比较

5-Bromo-4-chloro-3-indolyl phosphate: Another substrate for phosphatase assays, used similarly in biochemistry and molecular biology.

5-Bromo-4-chloro-3-indolyl β-D-glucuronide: Used as a chromogenic substrate for β-glucuronidase detection.

Indole-3-acetic acid: A plant hormone involved in growth and development, structurally related to indole derivatives.

Uniqueness: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use as a substrate for phosphatase assays and its ability to form colored products upon hydrolysis and oxidation. This makes it particularly valuable in biochemical and molecular biology research for detecting and measuring enzyme activity .

属性

CAS 编号 |

102185-33-1 |

|---|---|

分子式 |

C8H6BrClNNaO4P |

分子量 |

349.46 g/mol |

IUPAC 名称 |

disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P.Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |

InChI 键 |

QTGRYTOUZURJNS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] |

规范 SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Na] |

Key on ui other cas no. |

102185-33-1 |

产品来源 |

United States |

Q1: How does BCIP-2Na facilitate chemiluminescent detection of ALP activity in immunoassays?

A1: BCIP-2Na acts as a substrate for ALP. When ALP hydrolyzes BCIP-2Na, it produces hydrogen peroxide (H2O2) []. This H2O2 can then be detected via a chemiluminescent reaction, typically using a system like Isoluminol/microperoxidase (m-POD). The intensity of the emitted light is directly proportional to the amount of H2O2 produced, which in turn reflects the activity of ALP in the assay.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

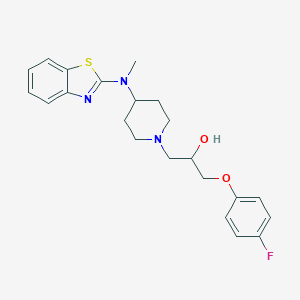

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)